

Isolongifolanone as a natural insect repellent against mosquitoes and ticks

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Compound of Interest

Compound Name: *Isolongifolanone*

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Isolongifolanone: A Natural Alternative for Mosquito and Tick Repellency

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Isolongifolanone, a naturally occurring sesquiterpenoid ketone, has emerged as a promising natural insect repellent.^{[1][2][3][4]} Extensively used in the fragrance and cosmetics industries for its woody aroma, recent studies have highlighted its potent repellent activity against a range of disease-vectoring arthropods, including mosquitoes and ticks.^{[2][3]} Notably, research has demonstrated that (-)-isolongifolenone, an isomer of **isolongifolanone**, exhibits repellency comparable to or greater than N,N-diethyl-3-methylbenzamide (DEET), the most widely used synthetic repellent.^{[1][3]} A significant advantage of **isolongifolanone** is its potential for cost-effective synthesis from readily available turpentine oil feedstock, making it an attractive candidate for the development of new, safe, and affordable insect repellents.^{[1][3][4]}

These application notes provide a comprehensive overview of the repellent efficacy of **isolongifolanone**, detailed experimental protocols for its evaluation, and insights into its potential mechanism of action for researchers, scientists, and drug development professionals.

Data Presentation: Repellent Efficacy of (-)-Isolongifolenone

The repellent activity of (-)-isolongifolenone has been quantified against two species of mosquitoes, *Aedes aegypti* and *Anopheles stephensi*, and two species of ticks, *Ixodes scapularis* and *Amblyomma americanum*. The following tables summarize the key findings from in vitro and in vivo bioassays.

Mosquito Biting Deterrence

Table 1: Proportion of Mosquitoes Not Biting in Response to (-)-Isolongifolenone and DEET at 25 nmol/cm²^[5]

Compound	Aedes aegypti (Proportion Not Biting)	Anopheles stephensi (Proportion Not Biting)
(-)-Isolongifolenone	0.92	0.75
DEET	0.81	0.65
Control (Ethanol)	Not specified, but significantly lower than test compounds	Not specified, but significantly lower than test compounds

Table 2: Dose-Response of (-)-Isolongifolenone and DEET against *Aedes aegypti*^[5]

Concentration (nmol/cm ²)	(-)-Isolongifolenone (Proportion Not Biting)	DEET (Proportion Not Biting)
12.5	~0.75	~0.60
25	0.92	0.81
50	~0.98	~0.95

Note: Values for 12.5 and 50 nmol/cm² are estimated from graphical data presented in Zhang et al. (2009).

Tick Repellency

Table 3: Proportion of Ticks Repelled by (-)-Isolongifolenone and DEET[6]

Species	Concentration (nmol/cm ²)	(-)-Isolongifolenone (Proportion Repelled)	DEET (Proportion Repelled)
Ixodes scapularis	78	1.00	1.00
Amblyomma americanum	78	0.45	0.24
Amblyomma americanum	155	Not specified, but effective	Not specified, but effective

Experimental Protocols

Synthesis of (-)-Isolongifolenone

A facile and efficient synthesis of (-)-isolongifolenone can be achieved from (-)-isolongifolene, which is derivable from turpentine oil.[1]

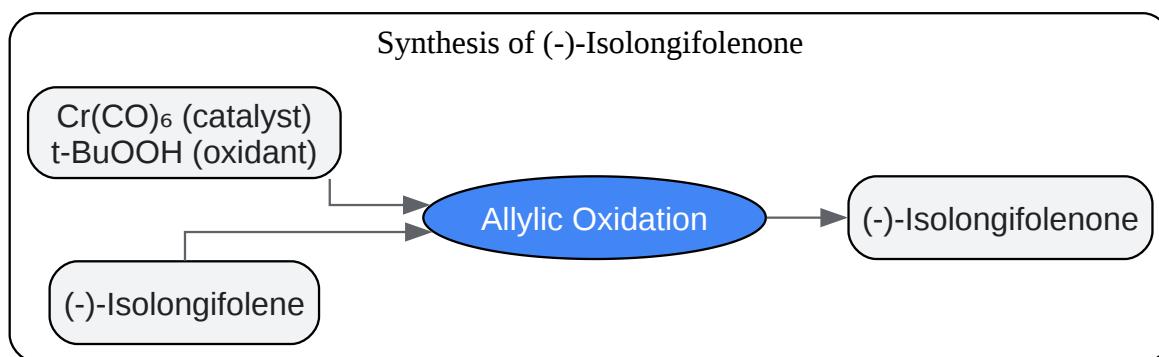
Materials:

- (-)-Isolongifolene
- Chromium hexacarbonyl (Cr(CO)₆)
- tert-Butyl hydroperoxide (t-BuOOH)
- Solvent (e.g., acetonitrile)

Procedure:

- Dissolve (-)-isolongifolene in the chosen solvent in a reaction vessel.
- Add a catalytic amount of chromium hexacarbonyl.
- Add tert-butyl hydroperoxide as the oxidant.

- Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration.
- Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction and perform a standard workup to isolate the crude product.
- Purify the crude product using column chromatography to obtain pure (-)-isolongifolenone.



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Synthesis of (-)-Isolongifolenone.

In Vitro Mosquito Biting Deterrence Bioassay (Klun and Debboun - K&D - Module)

This protocol is adapted from the methods described by Klun et al. and Zhang et al.[\[1\]](#)[\[7\]](#)[\[8\]](#)

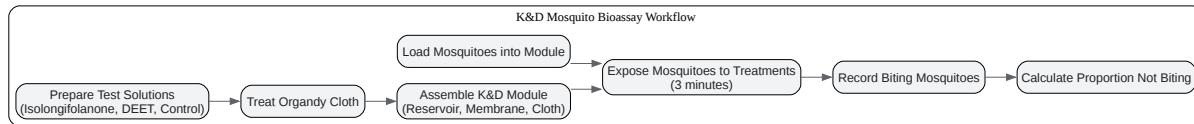
Materials:

- Klun and Debboun (K&D) six-cell modules[\[9\]](#)
- Water-bath-warmed reservoirs
- Collagen membrane

- Organdy cloth
- Test compounds ((-)-isolongifolenone, DEET) dissolved in 95% ethanol
- Control (95% ethanol)
- Aedes aegypti or Anopheles stephensi mosquitoes (5-15 days old, sugar-starved for 24h)
- Blood or a blood-surrogate feeding solution

Procedure:

- Prepare solutions of the test compounds and control.
- Apply a precise volume of each solution to a defined area of the organdy cloth (e.g., 25 nmol/cm²). Allow the solvent to evaporate.
- Stretch the treated cloth over the wells of the K&D module reservoir, which are filled with a warm blood or blood-surrogate solution and covered with a collagen membrane. A Teflon separator is placed over the treated cloth.[5]
- Load each of the six cells of the K&D module with five female mosquitoes.
- Place the K&D module over the treated cloth areas on the reservoir.
- Open the sliding doors of the module cells to expose the mosquitoes to the treated cloth for a defined period (e.g., 3 minutes).[5]
- After the exposure period, close the doors and record the number of mosquitoes that are biting (proboscis inserted into the cloth) in each cell.
- Calculate the proportion of mosquitoes not biting for each treatment.
- Each test should include replicates with randomized positioning of the treatments.



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K&D Mosquito Bioassay Workflow.

In Vivo Tick Repellency Bioassay (Fingertip Method)

This protocol is based on the methods described by Carroll et al. and Zhang et al.[1][6]

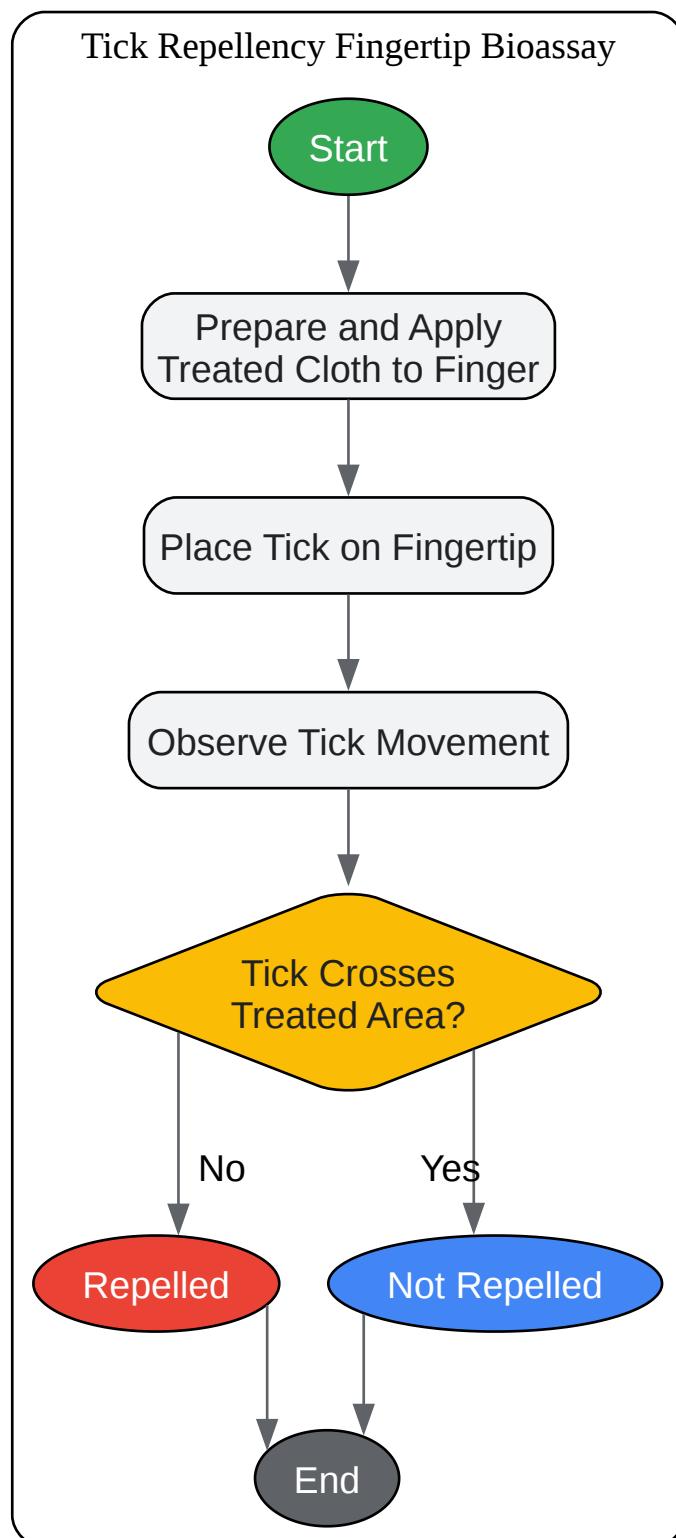
Materials:

- Host-seeking tick nymphs (*Ixodes scapularis* or *Amblyomma americanum*)
- Organdy cloth strips
- Test compounds ((-)-isolongifolone, DEET) dissolved in a suitable solvent (e.g., ethanol)
- Control (solvent only)
- Human volunteer

Procedure:

- Prepare solutions of the test compounds and control.
- Apply a precise volume of the solution to an organdy cloth strip to achieve the desired concentration (e.g., 78 nmol/cm²). Allow the solvent to evaporate.
- Wrap the treated cloth strip around the middle phalanx of the volunteer's index finger, ensuring the treated side is facing out.

- Hold the finger vertically.
- Place one tick nymph at a time onto the tip of the finger.
- Observe the tick's movement. Repellency is recorded if the tick either moves off the finger or fails to cross the treated cloth barrier within a specified time (e.g., 5 minutes).
- Use a new tick for each replicate.
- Perform multiple replicates for each treatment and control.
- Calculate the proportion of ticks repelled for each treatment.

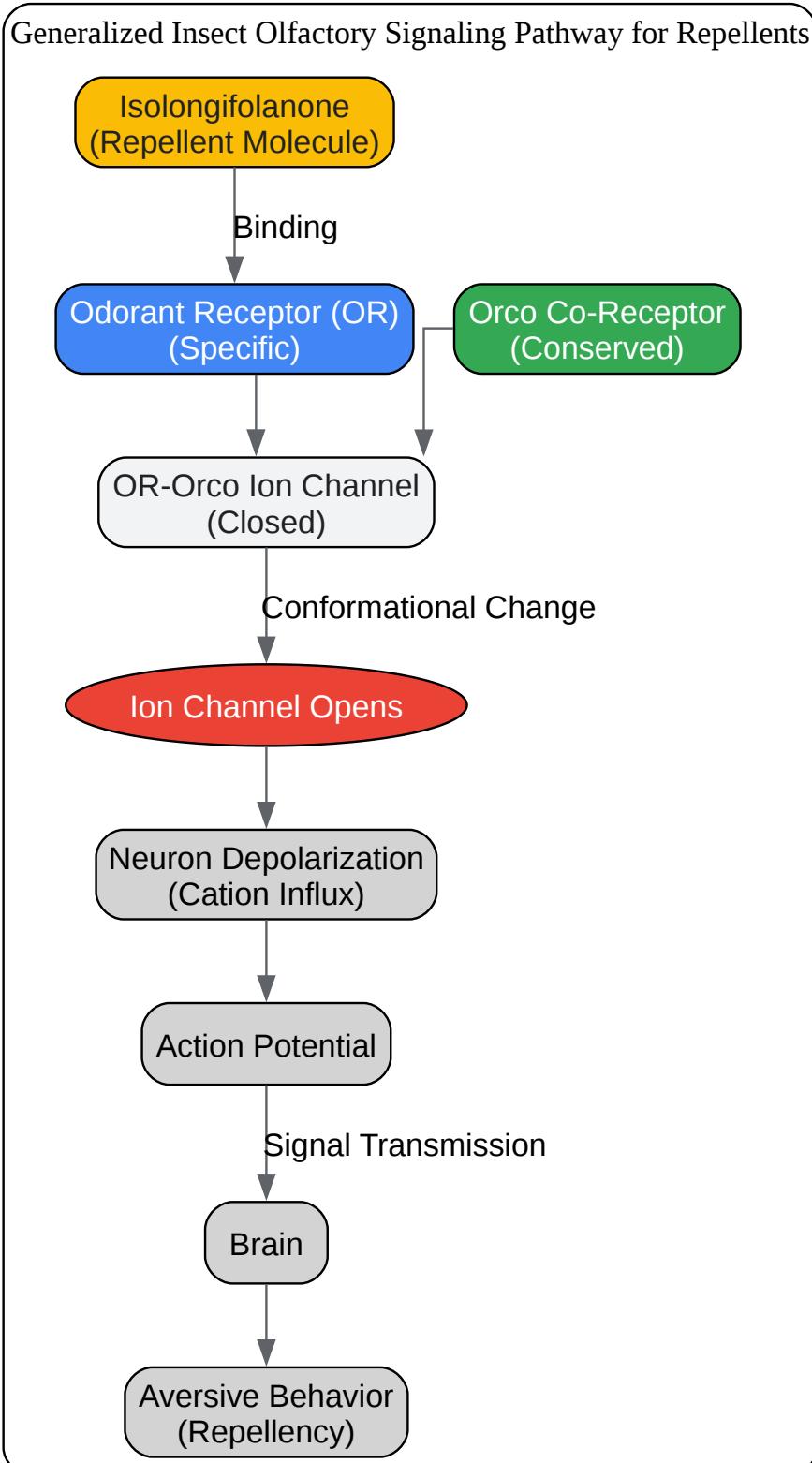
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Tick Repellency Fingertip Bioassay.

Signaling Pathways in Insect Olfaction

The precise molecular target of **isolongifolanone** in mosquitoes and ticks has not yet been elucidated. However, the repellent effect is mediated through the insect's olfactory system. In contrast to vertebrates that utilize G-protein coupled receptors (GPCRs), insects employ a distinct family of ligand-gated ion channels known as odorant receptors (ORs).[\[6\]](#)[\[10\]](#)

Each olfactory sensory neuron (OSN) typically expresses a specific OR that determines its odorant specificity, along with a highly conserved co-receptor called Orco.[\[7\]](#)[\[11\]](#) The OR and Orco subunits form a heteromeric ion channel.[\[7\]](#) When a repellent molecule binds to a specific OR, it is thought to induce a conformational change in the OR-Orco complex, leading to the opening of the ion channel. This results in an influx of cations, depolarization of the neuron, and the firing of an action potential that signals aversion to the insect's brain. Repellents like DEET are known to interact with specific ORs, and it is plausible that **isolongifolanone** acts through a similar mechanism.[\[12\]](#)



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Generalized Insect Olfactory Signaling.

Conclusion

Isolongifolanone presents a compelling case as a natural, effective, and economically viable alternative to synthetic insect repellents. The data clearly indicates its high efficacy against medically important mosquito and tick species. The provided protocols offer a standardized framework for researchers to further investigate its repellent properties, optimize formulations, and elucidate its precise mechanism of action. Future research focusing on identifying the specific olfactory receptors that interact with **isolongifolanone** will be crucial for the rational design of novel and improved insect repellent technologies.

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